

CE-fosphenytoin sodium vs fosphenytoin sodium pharmacokinetic comparison

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Compound Focus: Phenytoin Sodium

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Formulation and Stability Profiles

This table outlines the key characteristics of each formulation.

Feature	CE-Fosphenytoin Sodium	Fosphenytoin Sodium (Cerebyx)
Core Technology	Uses Captisol (sulfobutyl ether β -cyclodextrin) to improve solubility and stability [1] [2].	Conventional formulation without Captisol [1].
Solution pH	7.8 - 8.2, closer to physiological pH [1].	8.6 - 9.0 [1] [2].
Storage Condition	Stable at room temperature [1] [3].	Requires refrigeration (2°C–8°C) [1].
Key Advantage	Improved stability for broader use, including in emergency settings [3].	Established clinical use; original prodrug of phenytoin [4].

Comparative Pharmacokinetic and Safety Data

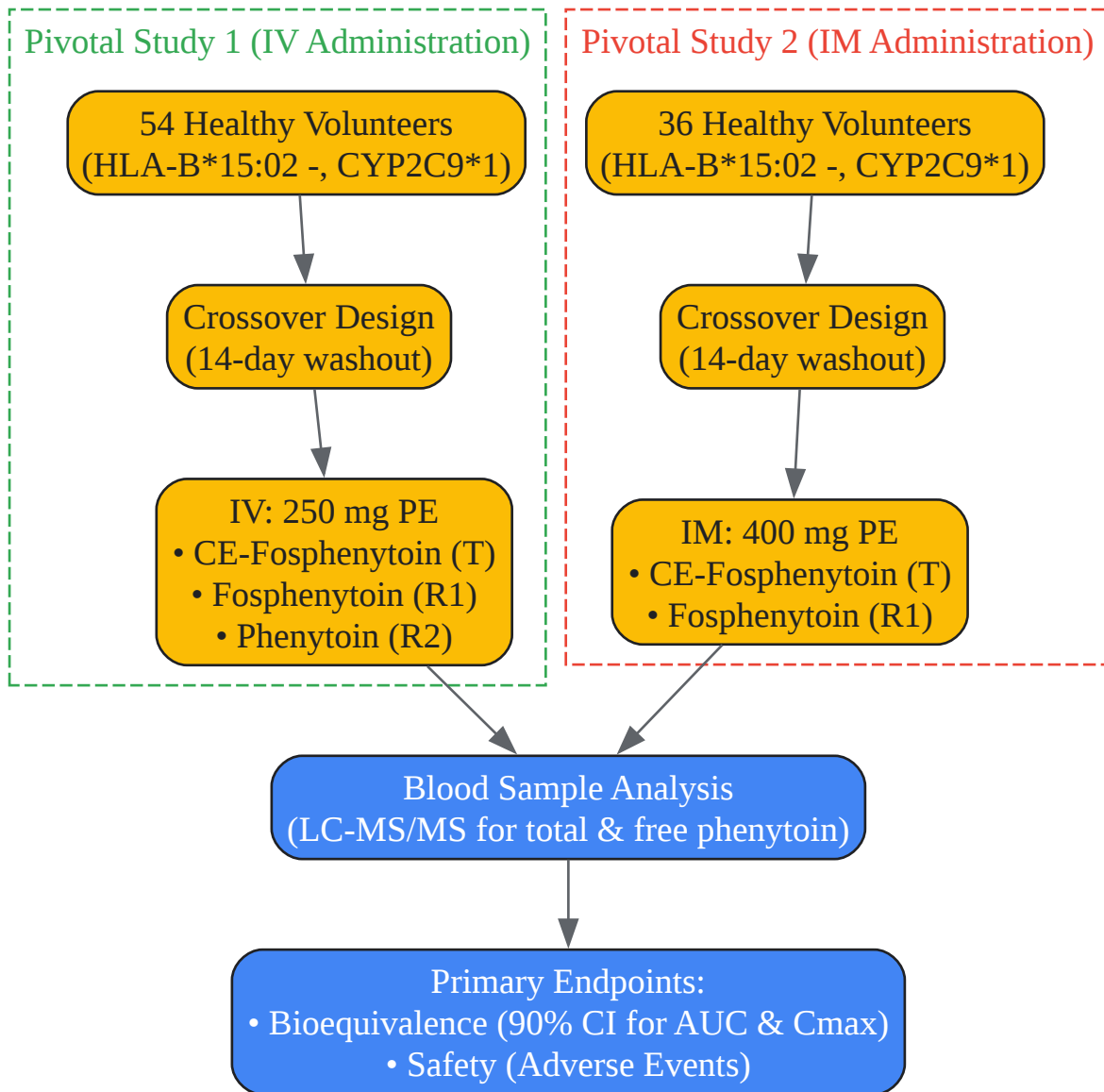
A 2023 clinical trial directly compared the pharmacokinetics and safety of the two formulations after intravenous (IV) and intramuscular (IM) administration in healthy volunteers [5] [1]. The study design and results are summarized below.

Study Design and Participant Profile

The pivotal studies were single-center, randomized trials involving healthy adults [5] [2].

- **Pivotal Study 1 (IV Administration):** 54 subjects received a single IV dose of 250 mg PE of CE-fosphenytoin (T), fosphenytoin (R1), or **phenytoin sodium** (R2) in a crossover design [5] [1].
- **Pivotal Study 2 (IM Administration):** 36 subjects received a single IM dose of 400 mg PE of either T or R1 in a crossover design [5] [1].
- **Washout Period:** 14 days between doses [5] [1].
- **Subject Selection:** Participants were genotyped to be **HLA-B*15:02 negative** and **CYP2C9 normal metabolizers (*1/*1)** to reduce the risk of known severe adverse reactions and minimize pharmacokinetic variability [1] [2].
- **Bioanalysis:** Plasma concentrations of total and free phenytoin were determined using validated LC-MS/MS methods [2].

The following diagram illustrates the workflow of the key clinical trial comparing the two formulations:



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Key Pharmacokinetic Findings

The studies concluded that CE-fosphenytoin and fosphenytoin are **bioequivalent** for both IV and IM routes of administration [5] [1] [3]. The table below summarizes the primary pharmacokinetic parameters for total phenytoin.

Parameter	Route	Geometric Mean Ratio (T/R1)	90% Confidence Interval	Conclusion
AUC _{0-t}	IV	1.01	99.53 - 102.22%	Within 80-125% bioequivalence range [5].
AUC _{0-∞}	IV	1.01	99.55 - 102.21%	Within 80-125% bioequivalence range [5].
C _{max}	IV	0.98	95.54 - 101.30%	Within 80-125% bioequivalence range [5].
AUC _{0-t}	IM	1.01	99.12 - 102.66%	Within 80-125% bioequivalence range [5].
AUC _{0-∞}	IM	1.01	99.12 - 102.67%	Within 80-125% bioequivalence range [5].
C _{max}	IM	1.06	102.37 - 109.11%	Within 80-125% bioequivalence range [5].

Additional PK Insights:

- **Conversion to Phenytoin:** Both CE-fosphenytoin and fosphenytoin are prodrugs that are rapidly converted to the active drug, phenytoin, by phosphatases in the body [4].
- **Comparison with Phenytoin:** The AUC of phenytoin derived from both prodrugs was very similar to that of directly administered IV **phenytoin sodium**, though the C_{max} was lower [5]. This supports the role of the prodrugs in providing a smoother pharmacokinetic profile.

Safety and Tolerability Profile

The clinical trial demonstrated that both formulations have a similar and favorable safety profile [5] [1].

- **Compared to Each Other:** The incidence of drug-related adverse events (AEs) was similar for CE-fosphenytoin and fosphenytoin for both IV and IM administration. No serious adverse events (SAEs) or Grade III AEs were reported with either prodrug [5].
- **Compared to Phenytoin:** Both CE-fosphenytoin and fosphenytoin had "**clearly superior tolerability**" compared to IV **phenytoin sodium**, which is known to cause pain, swelling, and tissue necrosis at the injection site due to its high pH and poor solubility [5] [1].

- **Common Adverse Events:** The most common AEs associated with both prodrugs are related to the central nervous system (e.g., nystagmus, dizziness, drowsiness, ataxia) and transient peripheral paresthesia and pruritus (often described as itching or burning in the groin area) [1] [4]. These effects are generally dose- and rate-dependent [4].

Conclusion for Professionals

For researchers and drug development professionals, the data indicates that CE-fosphenytoin sodium is a **viable and improved formulation** of fosphenytoin sodium.

- **Bioequivalence:** Robust clinical data confirms that CE-fosphenytoin is bioequivalent to the reference-listed fosphenytoin product (Cerebyx) for both IV and IM administration [5] [3]. Their pharmacokinetic profiles are indistinguishable in practice.
- **Formulation Advantage:** The primary differentiator is the **enhanced stability** offered by the Captisol technology, which allows for room-temperature storage. This can significantly simplify logistics, reduce costs, and facilitate faster access to treatment in emergency settings outside controlled hospital pharmacies [1] [3].
- **Safety:** The safety and tolerability profile of the new formulation is consistent with the well-established profile of fosphenytoin and is superior to that of parenteral **phenytoin sodium** [5].

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